
Éster tert-butílico del ácido N'-bencil-N'-(2-bromoacetil)-hidrazinocarboxílico
Descripción general
Descripción
N’-Benzyl-N’-(2-bromoacetyl)-hydrazinecarboxylic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl ester group, a bromoacetyl moiety, and a benzyl group, making it a versatile molecule for synthetic and analytical chemistry.
Aplicaciones Científicas De Investigación
N’-Benzyl-N’-(2-bromoacetyl)-hydrazinecarboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromoacetyl group.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzyl-N’-(2-bromoacetyl)-hydrazinecarboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Hydrazine Derivative: The initial step involves the reaction of hydrazine with benzyl chloride to form N’-benzylhydrazine.
Bromoacetylation: The N’-benzylhydrazine is then reacted with bromoacetyl bromide under controlled conditions to introduce the bromoacetyl group.
Esterification: The final step involves the esterification of the resulting compound with tert-butyl chloroformate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and yield. Flow microreactor systems are particularly advantageous for such multi-step syntheses due to their ability to precisely control reaction conditions and improve safety .
Análisis De Reacciones Químicas
Types of Reactions
N’-Benzyl-N’-(2-bromoacetyl)-hydrazinecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols, typically reacting under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution Reactions: Yield substituted hydrazine derivatives.
Oxidation: Produces oxidized forms of the original compound.
Reduction: Results in reduced hydrazine derivatives.
Hydrolysis: Forms the corresponding carboxylic acid and alcohol.
Mecanismo De Acción
The mechanism by which N’-Benzyl-N’-(2-bromoacetyl)-hydrazinecarboxylic acid tert-butyl ester exerts its effects involves the reactivity of its functional groups. The bromoacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The benzyl group may enhance the compound’s ability to interact with hydrophobic pockets in target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N’-Benzyl-N’-(2-chloroacetyl)-hydrazinecarboxylic acid tert-butyl ester: Similar structure but with a chloroacetyl group instead of bromoacetyl.
N’-Benzyl-N’-(2-iodoacetyl)-hydrazinecarboxylic acid tert-butyl ester: Contains an iodoacetyl group, offering different reactivity.
N’-Benzyl-N’-(2-fluoroacetyl)-hydrazinecarboxylic acid tert-butyl ester: Features a fluoroacetyl group, which may influence its biological activity.
Uniqueness
N’-Benzyl-N’-(2-bromoacetyl)-hydrazinecarboxylic acid tert-butyl ester is unique due to the presence of the bromoacetyl group, which is more reactive than its chloro or fluoro counterparts. This reactivity makes it particularly useful in synthetic applications where a high degree of reactivity is required.
Propiedades
IUPAC Name |
tert-butyl N-[benzyl-(2-bromoacetyl)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)16-17(12(18)9-15)10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESJMRMPDHYYNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



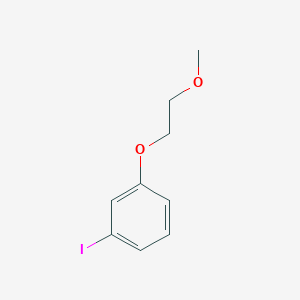
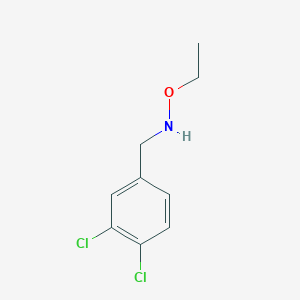
![Benzyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1398105.png)
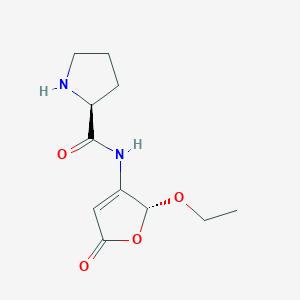
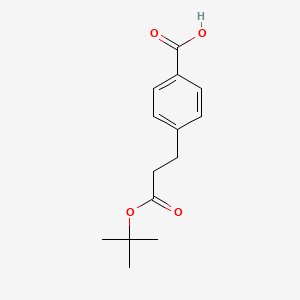
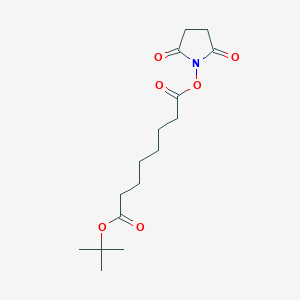

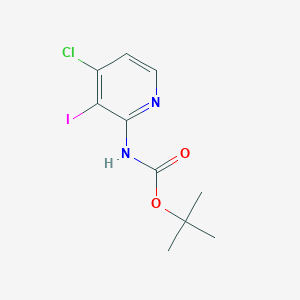
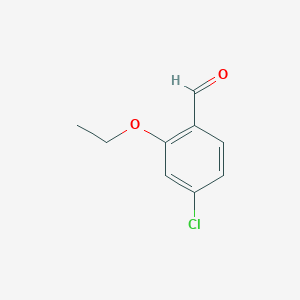
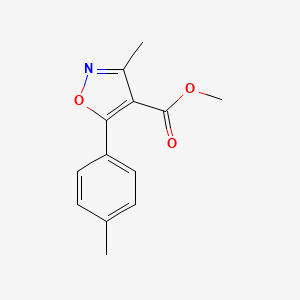
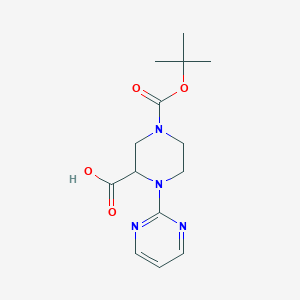
![2-Chloro-4-thiophen-3-yl-thieno[3,2-d]pyrimidine](/img/structure/B1398118.png)
![Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1398120.png)
